Danegaptide Hydrochloride: A Deep Dive into its Mechanism of Action
Danegaptide Hydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Danegaptide Hydrochloride (formerly known as ZP1609 or GAP-134) is a dipeptide analogue of the antiarrhythmic peptide rotigaptide.[1][2] It is a second-generation, orally bioavailable small molecule designed as a gap junction modifier.[3][4] Its primary mechanism of action revolves around the modulation of gap junction channels, particularly those comprised of connexin43 (Cx43), a protein crucial for direct intercellular communication in various tissues, including the heart, brain, and retina.[2][5] Danegaptide enhances gap junctional intercellular communication (GJIC), especially under pathological conditions where such communication is compromised.[5][6] Additionally, emerging evidence indicates a role for Danegaptide in blocking hemichannel activity, which is implicated in inflammatory and fibrotic processes.[2][7] This technical guide provides a comprehensive overview of the molecular mechanisms, supported by quantitative data, experimental protocols, and visual pathway diagrams.
Core Mechanism of Action: Gap Junction Modulation
The principal pharmacological effect of Danegaptide is the enhancement of gap junction conductance.[6] Gap junctions are intercellular channels formed by the docking of two hemichannels (connexons), each contributed by an adjacent cell. These channels permit the passage of ions, second messengers, and small metabolites, thereby coordinating cellular activity.[1]
Danegaptide is thought to prevent the closure of Cx43-containing gap junctions, a phenomenon often observed during pathological states like ischemia or high-glucose stress.[5][8] By maintaining cell-cell coupling, Danegaptide helps preserve tissue homeostasis and protect against cellular damage and apoptosis.[2][8]
Dual Function: Hemichannel Blockade
Beyond its effects on gap junctions, Danegaptide has been shown to inhibit the activity of un-docked hemichannels.[2] Under pathological conditions, Cx43 hemichannels can open and release signaling molecules like ATP into the extracellular space, triggering inflammatory and fibrotic cascades.[7][9] Danegaptide can block this pathological ATP release, thereby mitigating these downstream detrimental effects.[2][7]
Molecular Signaling Pathway
While the precise molecular interactions are still under investigation, a leading hypothesis suggests an indirect mechanism of action. Danegaptide is not believed to be membrane-permeable and likely does not bind directly to the connexin protein itself.[1] The proposed pathway is as follows:
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Receptor Binding: Danegaptide is hypothesized to bind to an as-yet-unidentified G-protein coupled receptor (GPCR) on the cell surface.[1]
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PKC Activation: This binding event is thought to initiate a downstream signaling cascade that leads to the activation of Protein Kinase C (PKC).[1]
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Cx43 Phosphorylation: Activated PKC then phosphorylates Cx43 at Serine 368 (S368). This specific phosphorylation event is associated with an increase in gap junction conductance and the stabilization of the channels in an open state.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating Danegaptide's efficacy.
| Assay Type | Cell/Model System | Condition | Danegaptide Concentration | Observed Effect | Reference |
| Gap Junction Coupling | Astrocytes | In vitro | 1 µg/mL | 1.8-fold increase in dye coupling | [5] |
| Hemichannel Activity (ATP Release) | Human Proximal Tubule Epithelial Cells (hPTECs) | TGFβ1-induced | 50 nM | Partial negation of ATP release (from 3.60 µM to 1.90 µM) | [7] |
| Hemichannel Activity (ATP Release) | Human Proximal Tubule Epithelial Cells (hPTECs) | TGFβ1-induced | 100 nM | Significant negation of ATP release (from 3.60 µM to 0.79 µM) | [7] |
| Hemichannel Activity (Dye Uptake) | Human Proximal Tubule Epithelial Cells (hPTECs) | TGFβ1-induced | 50 nM | Blunted dye uptake increase (from 355% to 166% of control) | [7] |
| Hemichannel Activity (Dye Uptake) | Human Proximal Tubule Epithelial Cells (hPTECs) | TGFβ1-induced | 100 nM | Blunted dye uptake increase (from 355% to 148% of control) | [7] |
| Model System | Indication | Danegaptide Administration | Key Finding | Reference |
| Dog Model | Atrial Fibrillation | Oral administration | Biologically active at an average plasma concentration of 250 nM | [10] |
| Mouse Model | Ischemic Stroke (tMCAO) | 75 µg/kg IV, then 300 µg/kg IP | Significant decrease in infarct volume | [5] |
| Pig Model | Myocardial Ischemia/Reperfusion | 75 μg/kg IV bolus + 57 μg/kg/min infusion | Reduced infarct size, comparable to ischemic postconditioning | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are overviews of key experimental protocols used to characterize Danegaptide's mechanism of action.
Scrape-Loading / Dye Transfer (SL/DT) Assay for Gap Junction Coupling
This technique assesses GJIC by observing the transfer of a gap junction-permeable fluorescent dye between adjacent cells.
Detailed Steps:
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Cell Culture: Plate cells and grow to a confluent monolayer.
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Dye Preparation: Prepare a solution containing a low molecular weight, gap junction-permeable dye (e.g., Lucifer Yellow) and a high molecular weight, impermeable dye (e.g., Rhodamine Dextran) as a control to identify the initially loaded cells.
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Scraping: Remove culture medium, add the dye solution, and make a scrape across the monolayer with a sharp instrument (e.g., a syringe needle).[11]
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Incubation: Allow a short incubation period (typically 2-8 minutes) for the dye to transfer from the loaded cells to their neighbors via gap junctions.[11]
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Wash and Fix: Thoroughly wash the cells to remove extracellular dye and then fix them with paraformaldehyde.
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Imaging and Analysis: Visualize the cells using fluorescence microscopy. GJIC is quantified by measuring the area or distance of Lucifer Yellow fluorescence extending from the line of cells that also contain Rhodamine Dextran. An increase in this distance in Danegaptide-treated cells compared to controls indicates enhanced coupling.
ATP Release Assay for Hemichannel Activity
This assay measures the release of ATP from cells, a key indicator of hemichannel opening.
Detailed Steps:
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Cell Culture: Seed cells in a multi-well plate and culture to confluence.
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Treatment: Treat cells with a stimulus known to open hemichannels (e.g., TGFβ1, low-calcium solution) in the presence or absence of Danegaptide.[7]
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Sample Collection: After incubation, collect the extracellular medium (supernatant) from each well.
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ATP Measurement: Use a commercially available ATP assay kit, which typically employs a luciferin-luciferase reaction. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
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Quantification: Measure the light output (luminescence) with a luminometer. The amount of light is directly proportional to the ATP concentration in the sample.[7]
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Analysis: Compare the ATP concentrations from Danegaptide-treated samples to controls. A reduction in stimulus-induced ATP release indicates hemichannel blockade.
From Molecular Action to Therapeutic Potential
The mechanism of action of Danegaptide provides a clear rationale for its investigation in various diseases characterized by compromised intercellular communication and pathological hemichannel activity.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Using Fluorescence Recovery After Photobleaching to Study Gap Junctional Communication In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Danegaptide Prevents TGFβ1-Induced Damage in Human Proximal Tubule Epithelial Cells of the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Update on Connexin Gap Junction and Hemichannels in Diabetic Retinopathy | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Scrape Loading Dye Assay - NCMIR Wiki - CRBS Confluence Wiki [confluence.crbs.ucsd.edu]
- 12. researchgate.net [researchgate.net]
